

Linderane: A Comprehensive Technical Review of a Promising Sesquiterpenoid

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Compound of Interest

Compound Name: *Linderane*

Cat. No.: *B1675479*

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Introduction

Linderane, a naturally occurring sesquiterpenoid lactone, has emerged as a molecule of significant interest in the field of pharmacology and drug discovery. Predominantly isolated from plants of the *Lindera* and *Chloranthaceae* families, this compound and its derivatives exhibit a wide array of biological activities, including potent anti-inflammatory and anticancer properties. [1][2] This technical guide provides a comprehensive review of the current literature on **linderane**, focusing on its chemical properties, biosynthesis, and mechanisms of action, with a detailed exploration of its effects on key cellular signaling pathways.

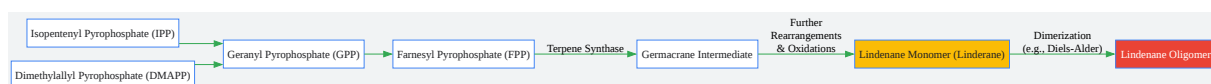
Chemical Profile

- Chemical Formula: $C_{15}H_{16}O_4$ [3]
- Molar Mass: 260.28 g/mol [3]
- Core Structure: **Linderane** belongs to the lindenane class of sesquiterpenoids, which are characterized by a distinctive molecular skeleton. [1]

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₆ O ₄	[3]
Molar Mass	260.28 g/mol	[3]
CAS Number	13476-25-0	[3]

Biosynthesis of the Lindenane Skeleton

The biosynthesis of **linderane**, like other sesquiterpenoids, originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), a 15-carbon molecule formed from the condensation of isoprene units.[4][5] The formation of the characteristic lindenane skeleton involves a series of complex cyclization reactions of FPP, catalyzed by specific terpene synthases. While the exact enzymatic steps are still under investigation, a proposed pathway involves the initial cyclization of FPP to form a germacrane-type intermediate, which then undergoes further rearrangements and oxidations to yield the **linderane** core structure. The dimerization of lindenane monomers, often through Diels-Alder reactions, leads to the formation of various lindenane oligomers with diverse biological activities.[1][6]



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Caption: Proposed biosynthetic pathway of **linderane** from isoprene precursors.

Biological Activities and Mechanisms of Action

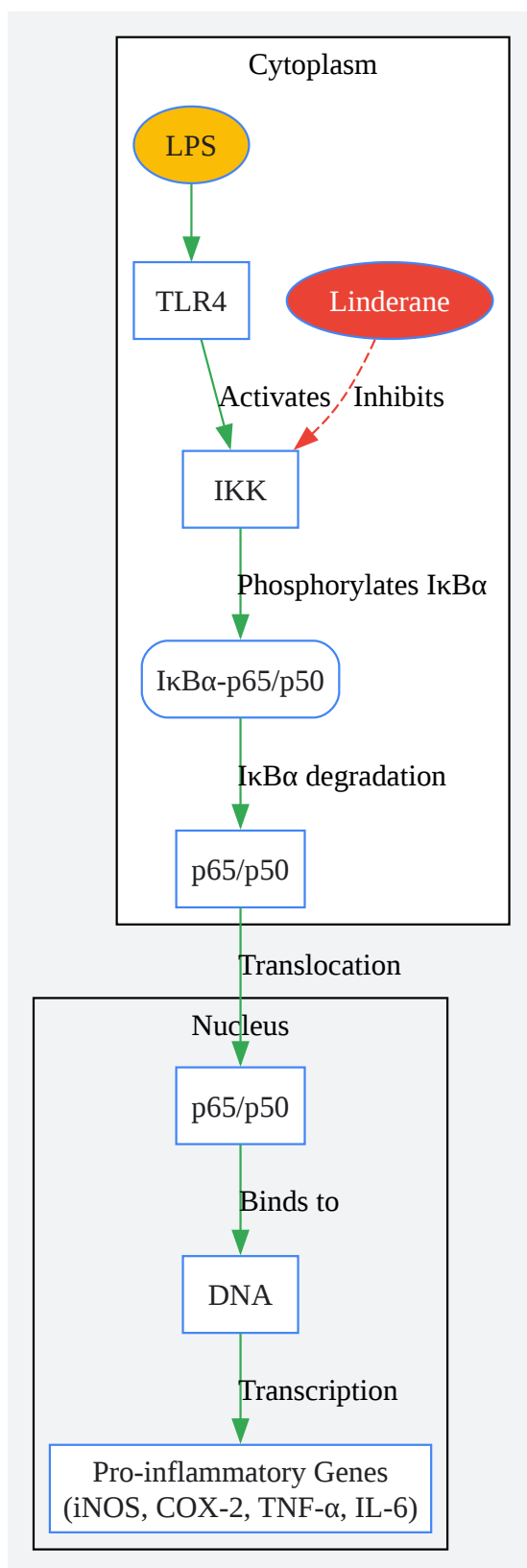
Linderane and its derivatives have demonstrated significant potential in modulating key signaling pathways implicated in various diseases, particularly those involving inflammation and cancer.

Anti-inflammatory Activity

Linderane exerts its anti-inflammatory effects through the inhibition of several pro-inflammatory signaling cascades.

Inhibition of the NF- κ B Pathway:

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. **Linderane** has been shown to inhibit the activation of NF- κ B.^[1] Mechanistically, it can prevent the phosphorylation and subsequent degradation of I κ B α , the inhibitory protein that sequesters NF- κ B in the cytoplasm. This action blocks the translocation of the active p65 subunit of NF- κ B into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines like TNF- α and IL-6.^[1]

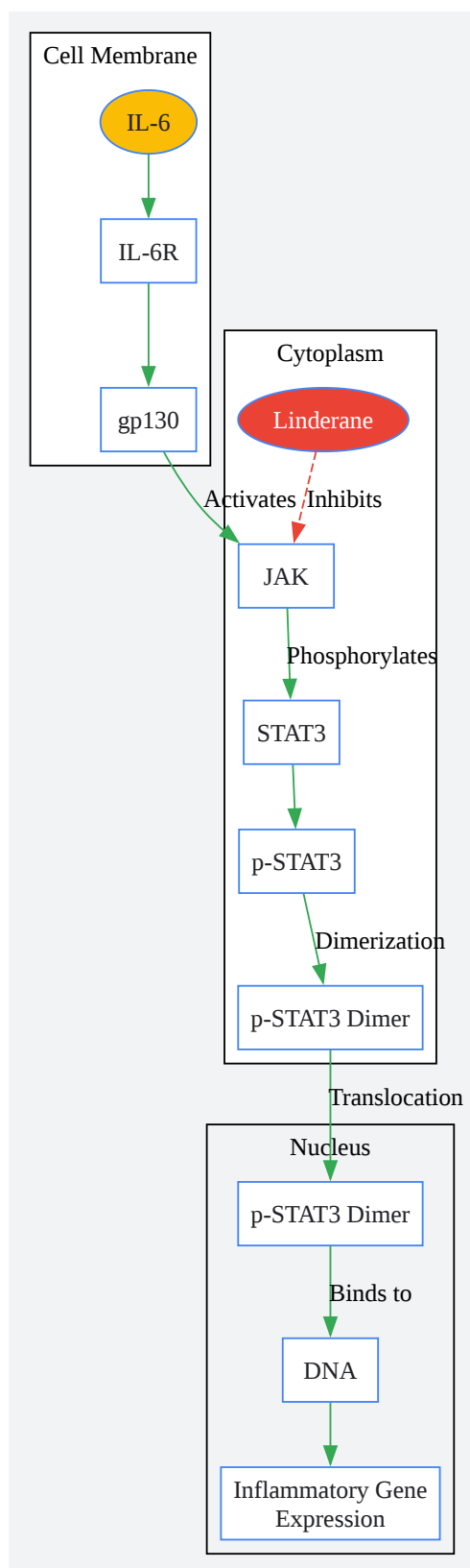


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Caption: **Linderane**'s inhibition of the NF-κB signaling pathway.

Modulation of the STAT3 Pathway:

The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial mediator of inflammatory responses. **Linderane** has been found to suppress the IL-6/STAT3 signaling pathway. It can inhibit the phosphorylation of STAT3, which is a critical step for its activation, dimerization, and nuclear translocation.^[7] By blocking STAT3 signaling, **linderane** can modulate the Th17/Treg cell balance, which is often dysregulated in inflammatory conditions.^[7]

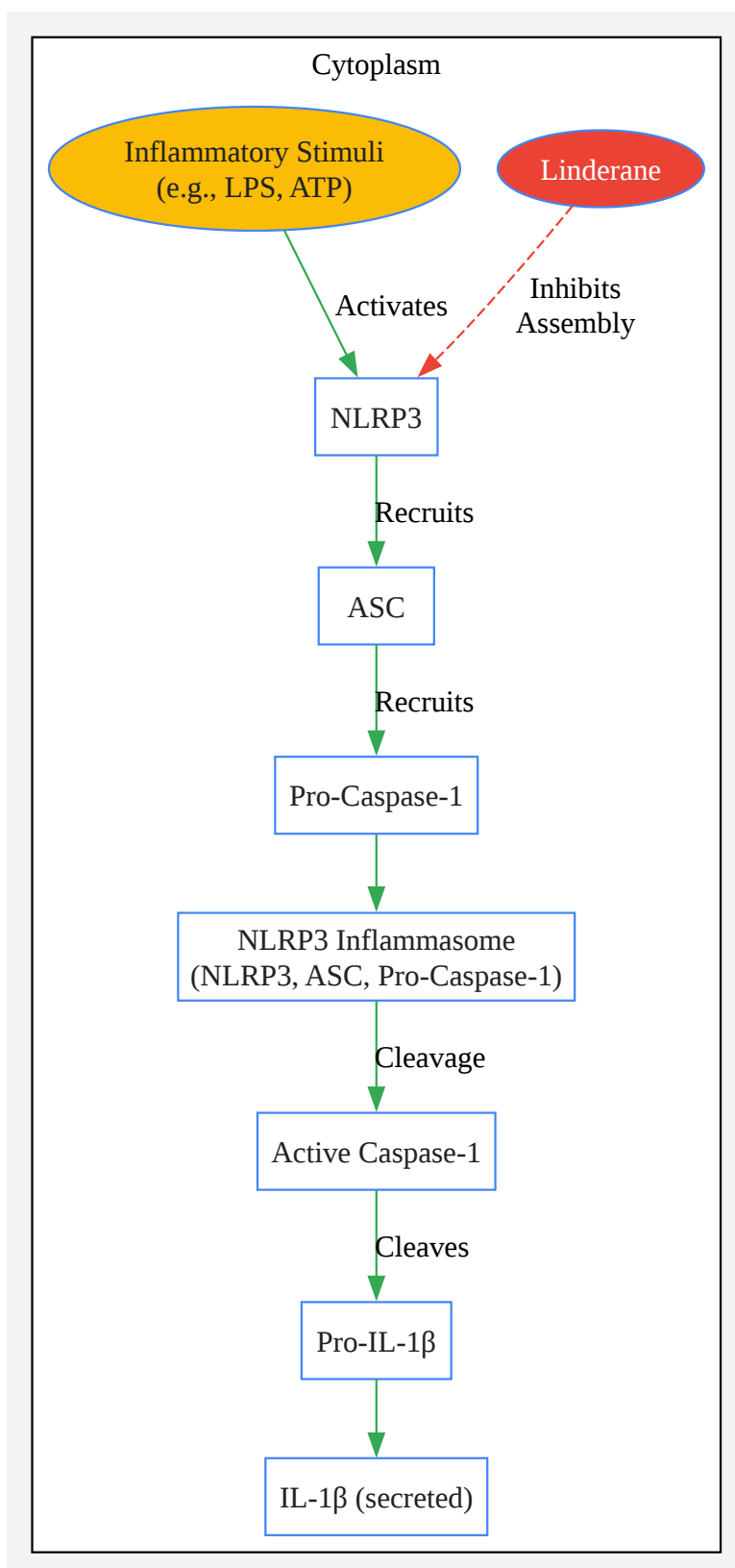


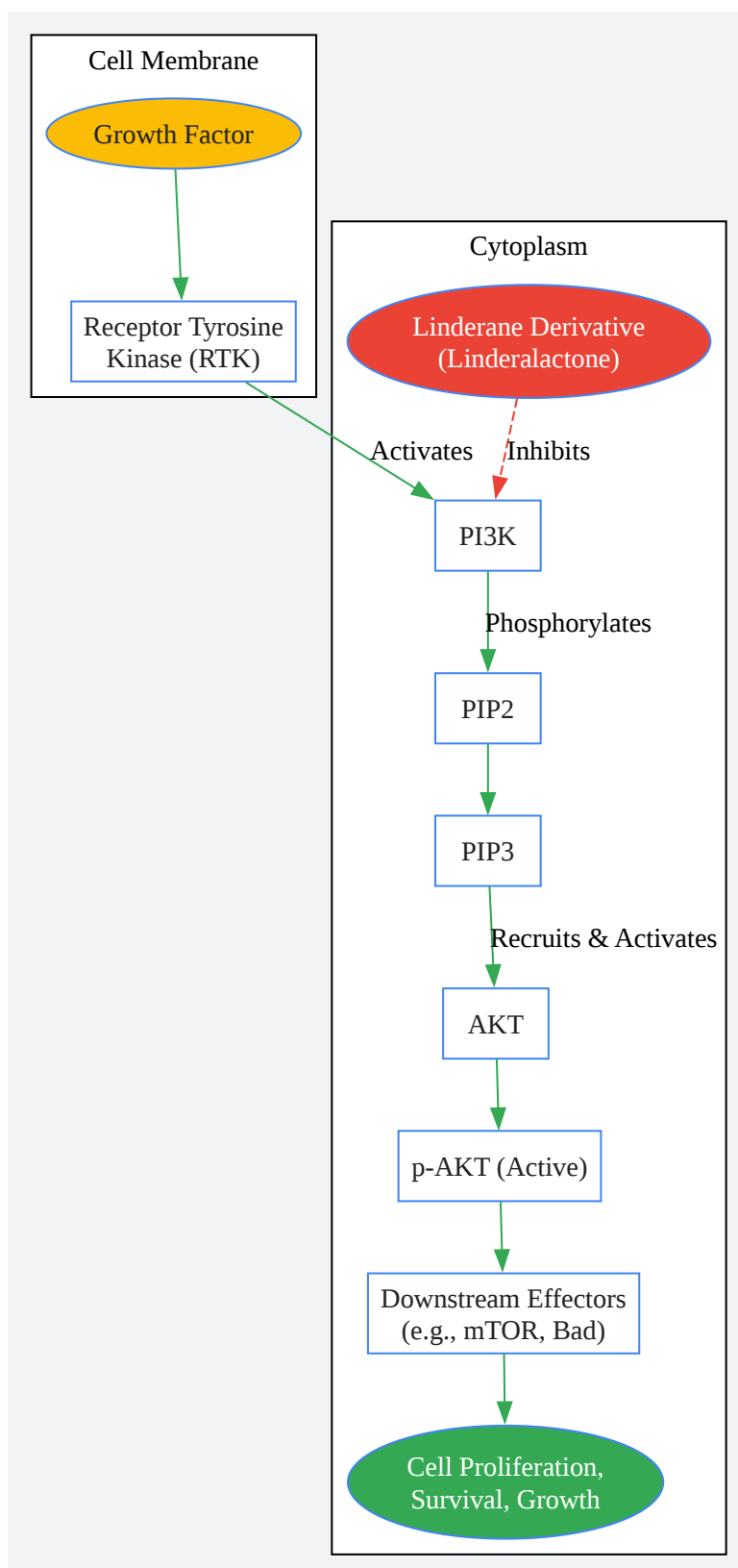
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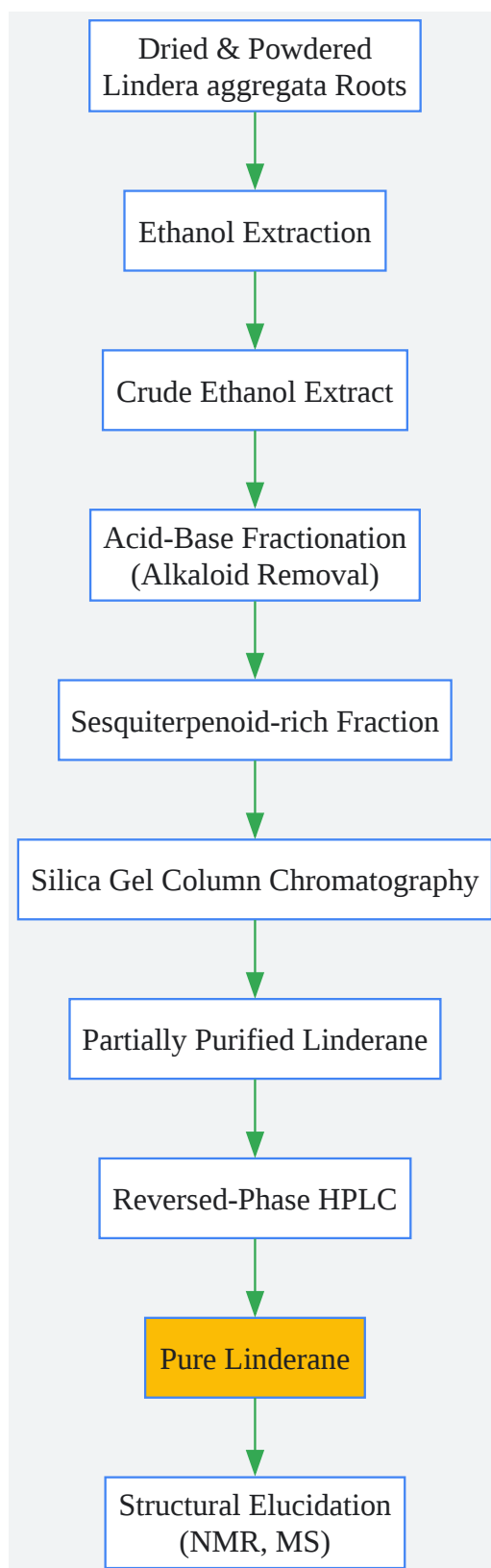
Caption: **Linderane**'s inhibitory effect on the IL-6/STAT3 signaling pathway.

Inhibition of the NLRP3 Inflammasome:

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1 β and IL-18. Some lindenane sesquiterpene dimers have been shown to inhibit the activation of the NLRP3 inflammasome. This inhibition can lead to a reduction in the production of reactive oxygen species and IL-1 β .







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